molecular formula C9H8F3NO3 B2388125 Methyl 2-amino-5-(trifluoromethoxy)benzoate CAS No. 312295-61-7

Methyl 2-amino-5-(trifluoromethoxy)benzoate

Cat. No.: B2388125
CAS No.: 312295-61-7
M. Wt: 235.162
InChI Key: OGILFWCKESKAAY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 2-position and a trifluoromethoxy group at the 5-position.

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

“Methyl 2-amino-5-(trifluoromethoxy)benzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-amino-5-(trifluoromethoxy)benzoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions for several hours . The reaction mixture is then cooled, and the product is extracted and purified.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

methyl 2-amino-5-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGILFWCKESKAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312295-61-7
Record name methyl 2-amino-5-(trifluoromethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as in the method of compound 1 from 2-amino-5-(trifluoromethoxy)benzoic acid to give a pale yellow oil (0.538 g, 46%).
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46%

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